

Technical Guide: Cellular Uptake and Distribution of CF509

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: STING agonist-27

Cat. No.: B12390400

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Introduction

CF509 is a novel, hypothetical, cell-permeant fluorescent probe with a peak excitation at 488 nm and a peak emission at 509 nm. Its chemical structure is designed to facilitate passive diffusion across the plasma membrane and subsequent accumulation within specific subcellular compartments, making it a potential candidate for live-cell imaging and high-content screening assays. This document provides a comprehensive overview of the cellular uptake kinetics, subcellular distribution, and recommended experimental protocols for the use of CF509 in biological research.

In Vitro Cellular Uptake and Kinetics

The cellular uptake of CF509 was quantified across several common mammalian cell lines using flow cytometry. Cells were incubated with a standard concentration of CF509 (10 μ M) and analyzed at various time points to determine the kinetics of uptake.

Quantitative Uptake Analysis

The following table summarizes the mean fluorescence intensity (MFI) in various cell lines after incubation with CF509.

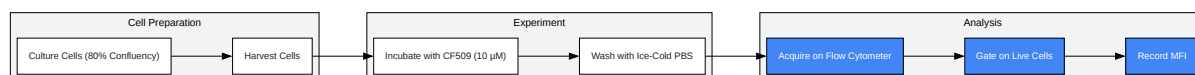
Cell Line	Type	Incubation Time (minutes)	Mean Fluorescence Intensity (MFI \pm SD)
HeLa	Human Cervical Cancer	30	15,432 \pm 850
60			28,987 \pm 1,230
120			45,112 \pm 2,150
A549	Human Lung Carcinoma	30	11,245 \pm 760
60			21,560 \pm 1,100
120			33,870 \pm 1,890
Jurkat	Human T-cell Lymphoma	30	8,540 \pm 650
60			14,320 \pm 980
120			22,650 \pm 1,340

Experimental Protocol: Flow Cytometry for Cellular Uptake

- **Cell Preparation:** Culture cells to approximately 80% confluency. For adherent cells (HeLa, A549), detach using a gentle cell dissociation reagent (e.g., TrypLE™). For suspension cells (Jurkat), collect by centrifugation.
- **Cell Seeding:** Resuspend cells in complete culture medium and adjust the density to 1×10^6 cells/mL.
- **Incubation:** Add CF509 to the cell suspension to a final concentration of 10 μ M. Incubate the cells in a 37°C, 5% CO₂ incubator for the desired time points (e.g., 30, 60, 120 minutes).
- **Washing:** After incubation, transfer the cells to 1.5 mL microcentrifuge tubes. Pellet the cells by centrifugation at 300 x g for 5 minutes.

- Resuspension: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
- Analysis: Resuspend the final cell pellet in 500 μ L of PBS containing 1% FBS for flow cytometry analysis. Acquire data using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).
- Gating: Gate on the live cell population using forward and side scatter properties. Record the mean fluorescence intensity (MFI) from the gated population.

Visualization: Experimental Workflow for Uptake Analysis



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Workflow for quantifying CF509 cellular uptake via flow cytometry.

Subcellular Distribution and Localization

To determine the intracellular localization of CF509, live-cell confocal microscopy was performed. HeLa cells were co-stained with CF509 and well-characterized organelle-specific fluorescent trackers. The Pearson's Correlation Coefficient (PCC) was calculated to quantify the degree of co-localization.

Quantitative Co-localization Analysis

Organelle Tracker	Target Organelle	Pearson's Correlation Coefficient (PCC \pm SD)
MitoTracker™ Red CMXRos	Mitochondria	0.89 \pm 0.05
ER-Tracker™ Red	Endoplasmic Reticulum	0.65 \pm 0.08
LysoTracker™ Red DND-99	Lysosomes	0.12 \pm 0.04
NucBlue™ Live	Nucleus	0.05 \pm 0.03

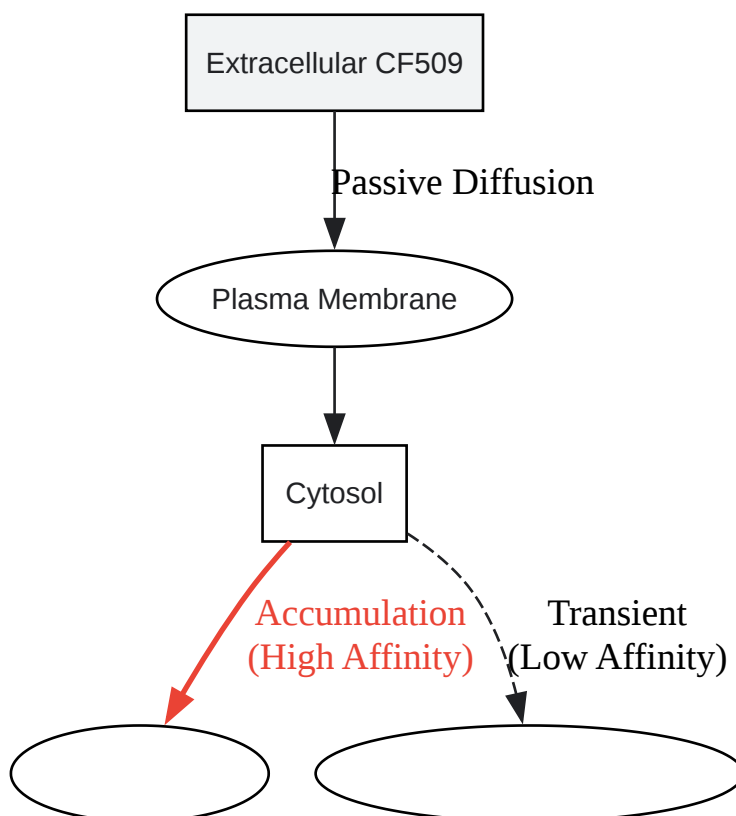
The high PCC value with MitoTracker™ Red strongly suggests that CF509 preferentially accumulates in the mitochondria.

Experimental Protocol: Confocal Microscopy for Subcellular Localization

- **Cell Seeding:** Seed HeLa cells onto glass-bottom imaging dishes (35 mm) at a density that will result in 50-70% confluency on the day of imaging.
- **Organelle Staining:** On the day of the experiment, incubate the cells with the desired organelle tracker (e.g., 100 nM MitoTracker™ Red CMXRos) in complete culture medium for 30 minutes at 37°C, following the manufacturer's protocol.
- **Washing:** Gently wash the cells twice with pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).
- **CF509 Staining:** Add CF509 to the imaging medium to a final concentration of 5 μ M and incubate for an additional 30 minutes at 37°C.
- **Imaging:** Mount the dish on the stage of a confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).
- **Image Acquisition:** Acquire images using appropriate laser lines and emission filters for CF509 (Ex: 488 nm, Em: 500-550 nm) and the co-stain (e.g., for MitoTracker Red, Ex: 561 nm, Em: 570-620 nm).

- Analysis: Perform co-localization analysis on the acquired images using image analysis software (e.g., ImageJ with the JACoP plugin) to calculate the Pearson's Correlation Coefficient.

Visualization: Hypothetical Cellular Uptake and Trafficking Pathway



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Proposed mechanism of CF509 uptake and mitochondrial accumulation.

Conclusion

The data presented in this guide characterize CF509 as a cell-permeant fluorescent probe that rapidly enters various mammalian cells. Quantitative analysis indicates a strong and preferential accumulation within mitochondria. The provided protocols offer robust methods for quantifying its uptake and visualizing its subcellular distribution, establishing CF509 as a promising tool for mitochondrial studies in live cells.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com